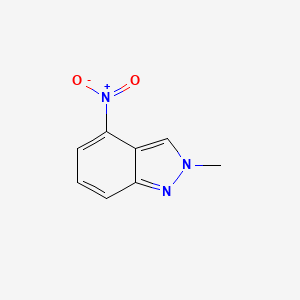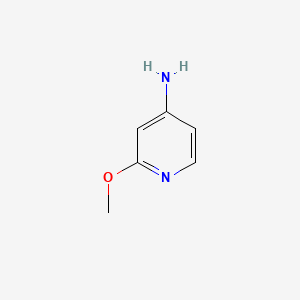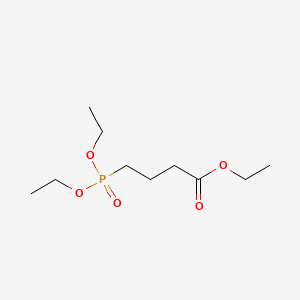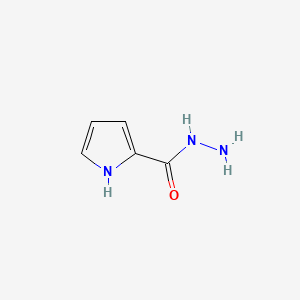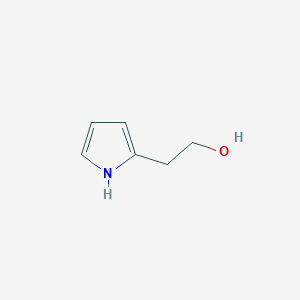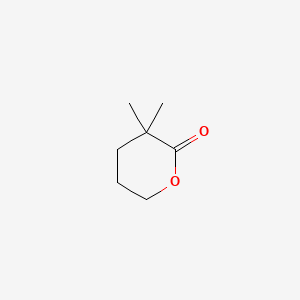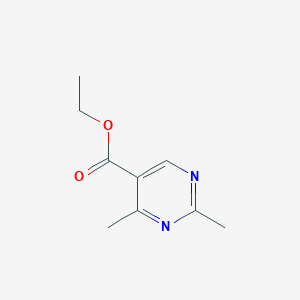
Ethyl 2,4-dimethylpyrimidine-5-carboxylate
描述
Ethyl 2,4-dimethylpyrimidine-5-carboxylate is a chemical compound with the formula C9H12N2O2 . It has diverse applications and holds significant potential for scientific research. Its unique properties make it invaluable for probing various biological processes, aiding drug discovery, and unraveling intricate molecular mechanisms.
Synthesis Analysis
The synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate involves a reaction with potassium hydroxide in ethanol and water . A solution of potassium hydroxide (67 g, 1.0 mol) in 95% ethanol (300 mL) is added to a solution of ethyl 2,4-dimethyl-5-pyrimidinecarboxylate (73 g, 0.40 mol) in 95% ethanol (100 mL) and the mixture is heated under reflux for 5 hours . Ethanol is then evaporated under reduced pressure, and the residue is dissolved in water, and the aqueous solution is acidified with concentrated hydrochloric acid . The precipitated solids are collected by filtration, washed with water, and dried to give the title compound .Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dimethylpyrimidine-5-carboxylate is represented by the formula C9H12N2O2 . The InChI Key is WCMYQNCFRCBDFG-UHFFFAOYSA-N . The molecular weight is 180.20 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2,4-dimethylpyrimidine-5-carboxylate are primarily associated with its synthesis. As mentioned earlier, it involves a reaction with potassium hydroxide in ethanol and water .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2,4-dimethylpyrimidine-5-carboxylate include a molecular weight of 180.20 . The boiling point and other specific physical properties are not mentioned in the search results.科学研究应用
Molecular Structure Analysis
- Molecular Structure and Bonding : Ethyl 2,4-dimethylpyrimidine-5-carboxylate has been analyzed for its molecular structure, revealing intramolecular and intermolecular hydrogen bonds. These findings enhance understanding of its chemical properties and potential applications in synthesis and design of related compounds (Wu et al., 2005).
Chemical Synthesis and Reactions
- Nucleophilic Substitution Reactions : Studies have shown that ethyl 2,4-dimethylpyrimidine-5-carboxylate undergoes various nucleophilic substitution reactions. This understanding aids in the development of new synthetic routes and derivatives for potential applications in medicinal chemistry (Shadbolt & Ulbricht, 1967).
- Cocrystal Design : Research has been conducted on cocrystals involving derivatives of ethyl 2,4-dimethylpyrimidine-5-carboxylate. These findings are significant for designing new materials with desirable physical and chemical properties (Rajam et al., 2018).
Biological and Medicinal Research
- Cardiotonic Activity Studies : Some derivatives of ethyl 2,4-dimethylpyrimidine-5-carboxylate have been synthesized and evaluated for their cardiotonic activity, providing insights into their potential therapeutic uses (Dorigo et al., 1996).
Antiviral and Antimycotic Activities
- Antiviral and Antimycotic Research : Ethyl 2,4-dimethylpyrimidine-5-carboxylate derivatives have shown promise in antiviral and antimycotic activities, indicating potential applications in developing new drugs (Sansebastiano et al., 1993).
Chemical Reduction Studies
- Reduction to Dihydropyrimidines : Research has explored the reduction of ethyl 2,4-dimethylpyrimidine-5-carboxylate to dihydropyrimidines, contributing to the understanding of reaction mechanisms and pathways in organic chemistry (Shadbolt & Ulbricht, 1968).
安全和危害
属性
IUPAC Name |
ethyl 2,4-dimethylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-7(3)11-6(8)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMYQNCFRCBDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944923 | |
| Record name | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dimethylpyrimidine-5-carboxylate | |
CAS RN |
2226-86-0 | |
| Record name | 2226-86-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)
![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)
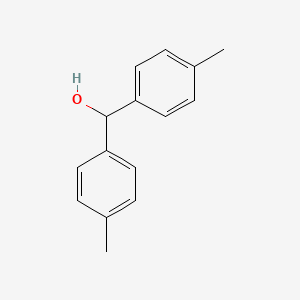

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)

